

Application Notes and Protocols for Measuring P2Y13 Receptor Activity

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Compound of Interest

Compound Name: MRS1097

Cat. No.: B1676824

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Audience: Researchers, scientists, and drug development professionals.

Introduction

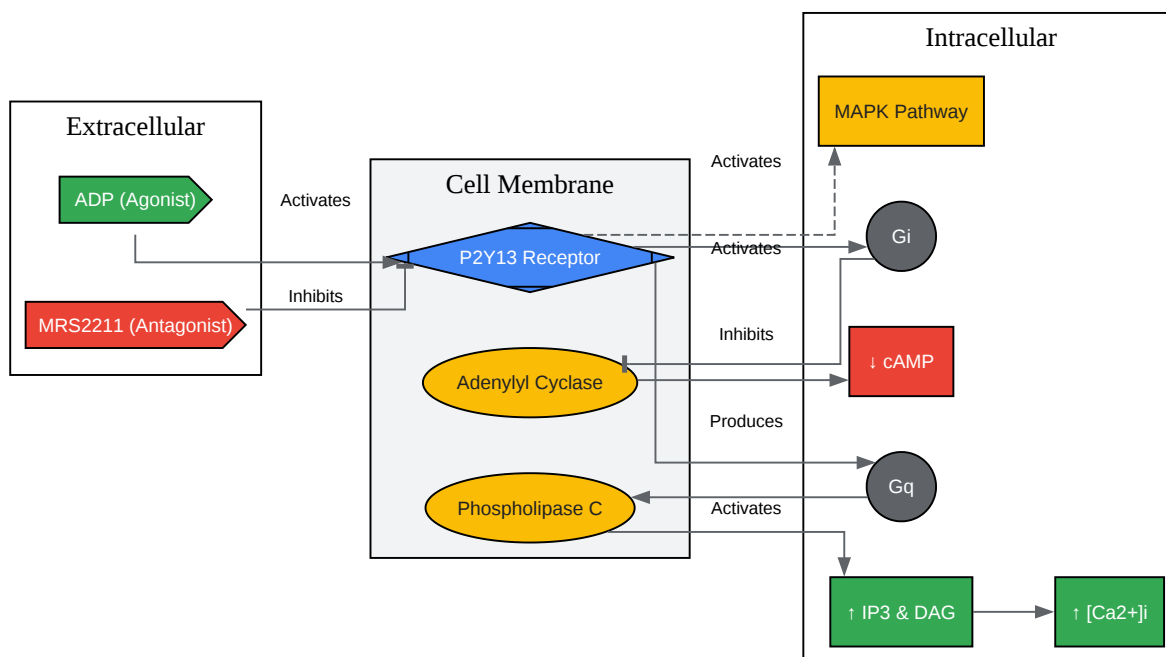
The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. Its endogenous agonist is adenosine diphosphate (ADP).[1] The P2Y13 receptor is involved in a variety of physiological processes, including cholesterol metabolism, bone homeostasis, and neuroprotection.[1] This document provides detailed protocols for measuring the activity of the P2Y13 receptor, with a focus on the use of selective antagonists to probe its function.

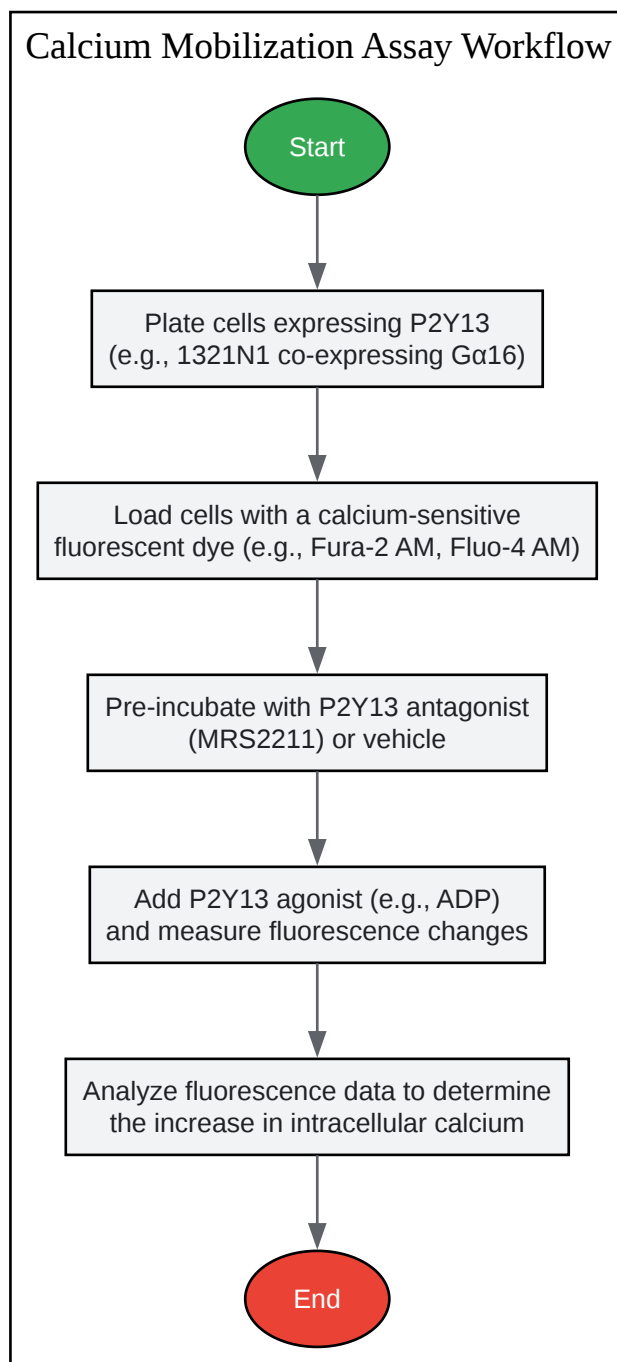
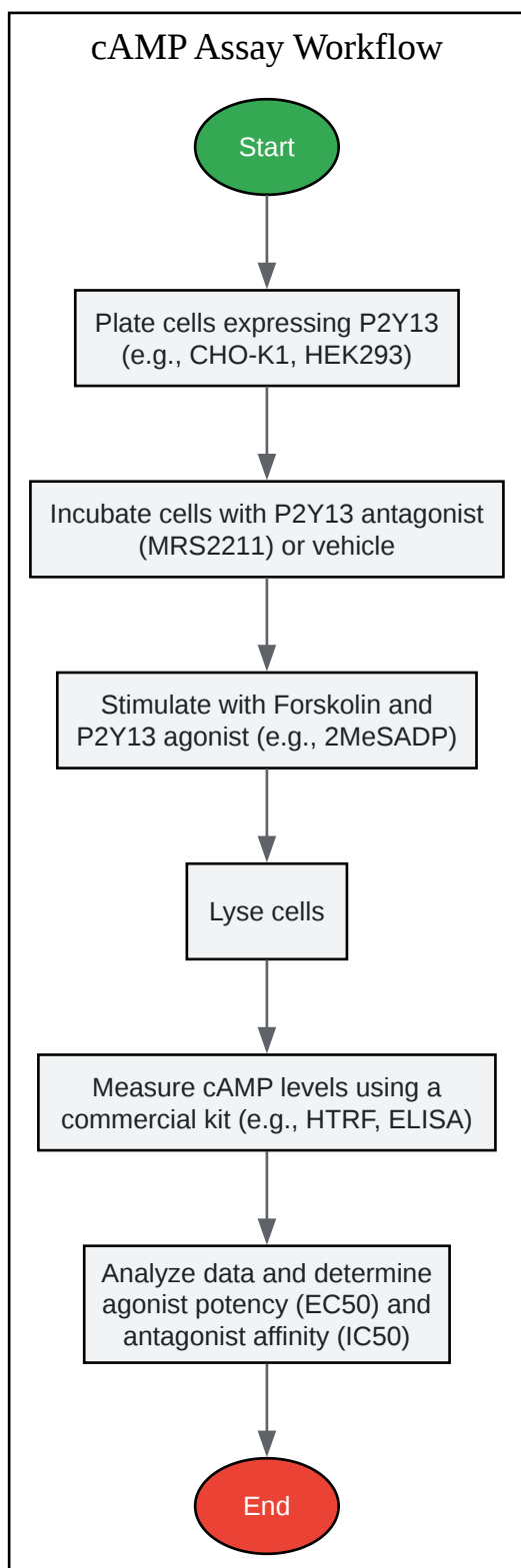
A Note on Antagonist Selection: **MRS1097** vs. MRS2211

Initial inquiries regarding the use of **MRS1097** to measure P2Y13 receptor activity have been considered. However, based on available scientific literature, **MRS1097** is not a recognized antagonist for the P2Y13 receptor. The compound commonly referred to as MRS2179 is a selective antagonist of the P2Y1 receptor and has been shown to be ineffective at blocking P2Y13 receptor activation.[1][2] For specific antagonism of the P2Y13 receptor, compounds such as MRS2211 and MRS2603 are the recommended tools. Therefore, the following protocols will focus on the use of MRS2211 as the exemplary P2Y13 receptor antagonist.

P2Y13 Receptor Signaling Pathways

The P2Y₁₃ receptor primarily couples to the G_i alpha subunit of the heterotrimeric G-protein. This canonical signaling pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. However, the P2Y₁₃ receptor has also been shown to be versatile in its signaling, capable of coupling to other G-proteins like G_q, which activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]_i).^{[1][3]} Additionally, P2Y₁₃ receptor activation can trigger other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.





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References

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